molecular formula C7H13NO3S B13689362 Isobutyryl-L-cysteine

Isobutyryl-L-cysteine

Katalognummer: B13689362
Molekulargewicht: 191.25 g/mol
InChI-Schlüssel: BWBQXMAXLAHHTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isobutyryl-L-cysteine is a chiral derivative of the amino acid cysteine. It is widely used in various scientific fields due to its unique properties, particularly in chiral derivatization and enantioseparation processes. The compound is known for its ability to form stable complexes with various molecules, making it a valuable tool in analytical chemistry and biomedical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isobutyryl-L-cysteine can be synthesized through the reaction of L-cysteine with isobutyryl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization or extraction methods. The general reaction scheme is as follows:

L-Cysteine+Isobutyryl ChlorideThis compound+HCl\text{L-Cysteine} + \text{Isobutyryl Chloride} \rightarrow \text{this compound} + \text{HCl} L-Cysteine+Isobutyryl Chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated systems. The process includes the continuous addition of reactants, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Isobutyryl-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group in this compound can be oxidized to form disulfides.

    Reduction: The disulfide bonds formed can be reduced back to thiol groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides and esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

Major Products Formed

    Oxidation: Disulfides of this compound.

    Reduction: Regeneration of this compound from its disulfides.

    Substitution: Various amides and esters depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of isobutyryl-L-cysteine involves its ability to form stable complexes with various molecules through its thiol and amino groups. These interactions can enhance the electron transfer processes and facilitate the discrimination between different enantiomers . The compound’s chiral nature allows it to interact selectively with other chiral molecules, making it a valuable tool in enantioseparation and chiral recognition studies.

Vergleich Mit ähnlichen Verbindungen

Isobutyryl-L-cysteine can be compared with other cysteine derivatives such as N-acetyl-L-cysteine and N-isobutyryl-D-cysteine. While all these compounds share similar structural features, this compound is unique in its ability to form highly stable chiral complexes, making it particularly useful in chiral derivatization and enantioseparation processes . Other similar compounds include:

    N-acetyl-L-cysteine: Known for its antioxidant properties and use in medical treatments.

    N-isobutyryl-D-cysteine: Used in similar applications but with different enantiomeric properties.

This compound stands out due to its specific chiral interactions and stability, which are crucial for its applications in analytical and biomedical research.

Eigenschaften

Molekularformel

C7H13NO3S

Molekulargewicht

191.25 g/mol

IUPAC-Name

2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)

InChI-Schlüssel

BWBQXMAXLAHHTK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)NC(CS)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.